2,6-Dioxopiperidine-3-carboxylic Acid: Structural & Synthetic Guide
2,6-Dioxopiperidine-3-carboxylic Acid: Structural & Synthetic Guide
This technical guide details the structural properties, synthesis, and biological applications of 2,6-Dioxopiperidine-3-carboxylic acid (also referred to as Glutarimide-3-carboxylic acid).[1][2]
While the 4-isomer (CAS 6973-55-3) is chemically stable and widely available, the 3-isomer represents a more complex, reactive scaffold.[1] It is chemically significant as the direct carbon-analog of the thalidomide pharmacophore and a critical "warhead" anchor in Targeted Protein Degradation (PROTAC) design.
[1]
Executive Summary & Chemical Identity[1][3]
2,6-Dioxopiperidine-3-carboxylic acid is a cyclic imide derived from the glutarimide core.[1] Structurally, it consists of a piperidine-2,6-dione ring with a carboxylic acid moiety at the C3 position.[1] This position is chiral and critical for biological recognition by the E3 ubiquitin ligase Cereblon (CRBN).[2][3]
Unlike its nitrogen-substituted analogs (e.g., Thalidomide, where C3 is bonded to a phthalimide nitrogen), this molecule presents a carbon-carbon bond at the chiral center, offering distinct metabolic stability profiles and vector opportunities for drug conjugation.[1][2]
| Property | Data |
| IUPAC Name | 2,6-dioxopiperidine-3-carboxylic acid |
| Common Name | Glutarimide-3-carboxylic acid |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| Chiral Center | C3 (Exists as R and S enantiomers) |
| Key Functionality | Cyclic Imide (pKa ~10.5), Carboxylic Acid (pKa ~4.[1][2]2) |
| Structural Analog | 2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3) |
The Stability Paradox (3- vs 4-Isomer)
Researchers must distinguish between the 3-isomer and the 4-isomer :
-
4-Carboxylic Acid: Thermally stable.[1][3] The carboxyl group is distant from the activating carbonyls.[3]
-
3-Carboxylic Acid: Prone to decarboxylation .[1][3] The C3 position is
to one carbonyl and to the imide nitrogen system, creating a malonic acid-like electronic environment. In free acid form, it can decarboxylate to glutarimide upon heating.[1][3] Consequently, it is frequently handled as an ester (methyl/ethyl 2,6-dioxopiperidine-3-carboxylate) or generated in situ.[1]
Chemical Structure & Reactivity Profile
The reactivity of this scaffold is defined by three competing pathways: C3-racemization, Imide Hydrolysis, and Decarboxylation.[2]
Hydrolytic Instability (Ring Opening)
The glutarimide ring is susceptible to base-catalyzed hydrolysis.[1] This is the primary degradation pathway for all IMiDs (Immunomodulatory imide drugs).[1][2][3]
-
Product: Ring opening yields 4-carbamoylbutanoic acid derivatives (Glutamine/Isoglutamine analogs).[1][2][3]
-
Prevention: Compounds must be stored in anhydrous conditions or buffered at pH < 6.0.[1][3]
C3-Racemization
The proton at C3 is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl (C2) and the carboxylic acid.
-
Consequence: In physiological solution (pH 7.4), the enantiomers rapidly interconvert (
2-10 hours depending on substitution).[1][2] -
Implication: Chiral resolution is often performed immediately prior to biological assay, or the biological system is assumed to equilibrate.[3]
Visualization: Reactivity Pathways
The following diagram illustrates the equilibrium and degradation pathways.[3]
Caption: Figure 1. Reactivity landscape of the glutarimide core. Note the competition between reversible racemization and irreversible hydrolysis.[2]
Synthetic Methodologies
Synthesis of the 3-carboxylic acid variant requires avoiding thermal decarboxylation.[1] The most robust route utilizes L-Glutamic Acid as the chiral pool precursor, though racemization often occurs during cyclization.
Protocol: Cyclization from Glutamic Acid Derivatives
This method generates the glutarimide ring.[3] To retain the C3-COOH, the alpha-carboxylic acid of glutamic acid must be protected or differentiated.[1]
Reagents:
-
Starting Material: N-Benzyl-L-glutamic acid or L-Glutamic acid diester.[1]
-
Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) or Urea.[1][2][3]
Step-by-Step Workflow:
-
Diester Formation: Convert L-Glutamic acid to Dimethyl glutamate using Methanol/SOCl₂ (0°C to RT).
-
Cyclization:
-
Deprotection: If an ester was used at C3 (e.g., 2,6-dioxopiperidine-3-carboxylic acid methyl ester), mild hydrolysis (LiOH, 1 eq, 0°C) is required to release the free acid without opening the imide ring.[1][2] Note: The ring opens faster than the ester hydrolyzes in strong base.[2]
Protocol: Michael Addition Strategy (De Novo Synthesis)
For creating C3-substituted analogs without starting from amino acids.[1][3]
-
Mechanism: Michael addition followed by cyclization.
Biological Relevance: The Cereblon Connection[5]
The 2,6-dioxopiperidine moiety is the pharmacophore responsible for binding to Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2]
Binding Mechanism[2][3]
-
The Pocket: The glutarimide ring inserts into a tri-tryptophan pocket (Trp380, Trp386, Trp400) on the surface of CRBN.[2]
-
Critical Interaction: The imide NH forms a hydrogen bond with the backbone carbonyl of Trp380. The carbonyls at C2 and C6 accept hydrogen bonds from Trp386 and Trp400.[3]
-
The C3 Vector: In Thalidomide, the C3 substituent points out of the pocket, towards the solvent.[2] This makes the C3-carboxylic acid an ideal handle for attaching linkers in PROTACs (Proteolysis Targeting Chimeras) without disrupting the binding affinity of the glutarimide ring.
Visualization: CRBN Binding & PROTAC Design
The diagram below maps the logic of using this molecule as a PROTAC anchor.
Caption: Figure 2. Structural logic of using 2,6-dioxopiperidine-3-carboxylic acid as an E3 ligase recruiting anchor.
Experimental Validation: Stability Assay
To verify the integrity of the scaffold during drug development, the following self-validating protocol is recommended.
Objective: Quantify hydrolytic degradation rate constant (
Protocol:
-
Preparation: Dissolve 2,6-dioxopiperidine-3-carboxylic acid (or ester) in DMSO to 10 mM stock.
-
Dilution: Dilute to 50 µM in Phosphate Buffered Saline (PBS) at pH 7.4, 25°C.
-
Monitoring:
-
Validation Signal:
References
-
Bartlett, J. B., et al. (2004).[1][2][3] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1][3] Link
-
Chamberlain, P. P., et al. (2014).[1][2][3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[3] Nature Structural & Molecular Biology.[1][3] Link
-
Muller, G. W., et al. (1999).[1][2][3] "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. "2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3) - Structural Reference." National Center for Biotechnology Information.[1][3] Link[1][2]
-
Ito, T., et al. (2010).[1][2][3] "Identification of a primary target of thalidomide teratogenicity." Science. Link[1][2]
Sources
- 1. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]
- 3. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]
